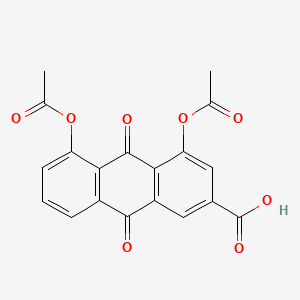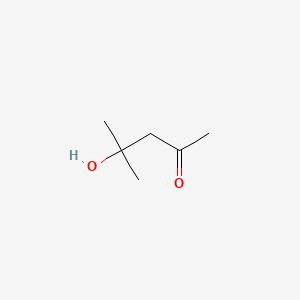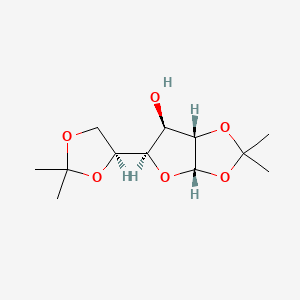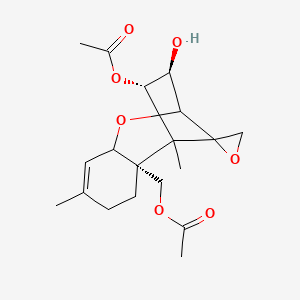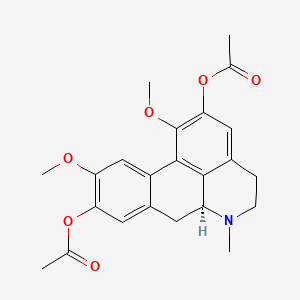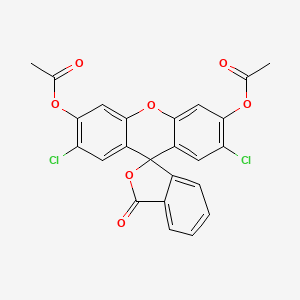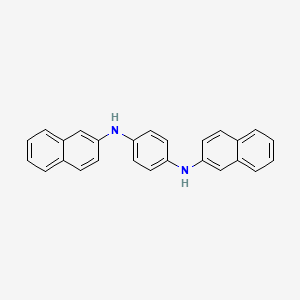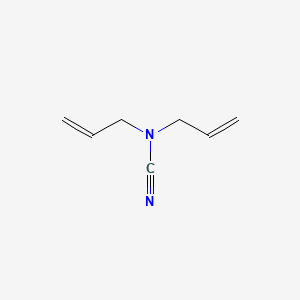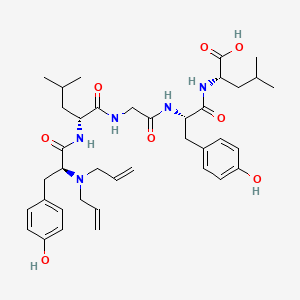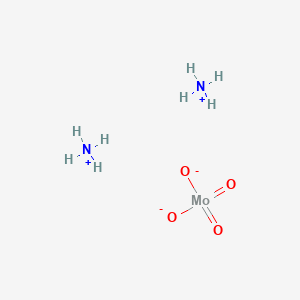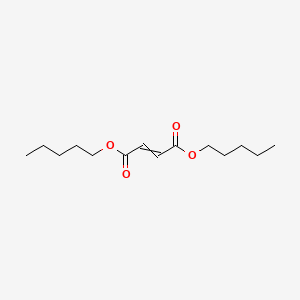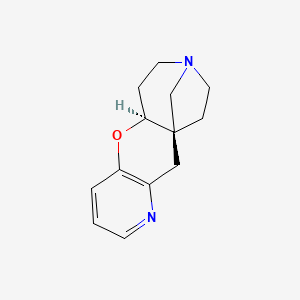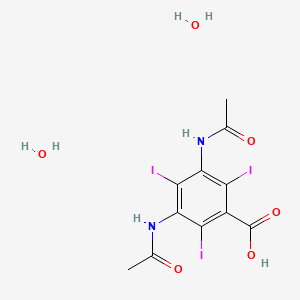
Dichlorisone acetate
説明
Dichlorisone acetate is a synthetic glucocorticoid corticosteroid used as an anti-inflammatory agent .
Synthesis Analysis
Dichlorisone acetate can be synthesized using 4 synthesis methods. One of the methods involves a reaction with p-toluenesulfonyl chloride in pyridine and water for 0.25 hours, yielding an 88% yield .Molecular Structure Analysis
The empirical formula of Dichlorisone acetate is C23H28Cl2O5, and its molecular weight is 455.37 . The IUPAC name is (11beta)-9,11-dichloro-17-hydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate .科学的研究の応用
Anti-Inflammatory Agent
Dichlorisone acetate is a synthetic glucocorticoid corticosteroid that is used as an anti-inflammatory agent . It is known to modulate inflammatory responses, which makes it useful in the treatment of conditions characterized by inflammation.
Modulator of Cellular Signaling Pathways
Studies have shown that Dichlorisone acetate influences cellular signaling pathways involved in inflammation . This means it can potentially be used in research to understand the mechanisms of inflammation at a cellular level.
Biochemical Research
Dichlorisone acetate is extensively used within the field of biochemistry . Its role in modulating inflammatory responses makes it a valuable compound for biochemical research.
Endogenous Metabolite Studies
As an endogenous metabolite, Dichlorisone acetate can be used in studies focusing on the body’s metabolic processes . This can help researchers understand how the body metabolizes certain substances, which can be useful in drug development.
Steroid Research
Dichlorisone acetate is a type of steroid . Therefore, it can be used in research focusing on the effects and mechanisms of steroids in the body.
Drug Development
Given its properties and effects, Dichlorisone acetate can be used in the development of new drugs . Its anti-inflammatory properties, in particular, can be harnessed to create new treatments for conditions characterized by inflammation.
Safety and Hazards
作用機序
Target of Action
Dichlorisone acetate is a synthetic glucocorticoid corticosteroid . It primarily targets the glucocorticoid receptor (GR), a type of nuclear receptor . The glucocorticoid receptor plays a crucial role in regulating genes controlling development, metabolism, and immune response.
Mode of Action
Upon binding to Dichlorisone acetate, the glucocorticoid receptor undergoes a conformational change, allowing it to translocate into the nucleus. Once in the nucleus, the receptor-Dichlorisone acetate complex binds to specific DNA sequences called glucocorticoid response elements (GREs), leading to changes in gene transcription .
Biochemical Pathways
The activation of the glucocorticoid receptor by Dichlorisone acetate influences several biochemical pathways. These include the suppression of pro-inflammatory genes, leading to decreased production of inflammatory mediators like cytokines and chemokines . This action is part of the body’s broader anti-inflammatory and immune response pathways.
Pharmacokinetics
It is also likely metabolized in the liver and excreted via the kidneys . The bioavailability of Dichlorisone acetate may be influenced by factors such as the route of administration and the presence of other drugs.
Result of Action
The primary result of Dichlorisone acetate’s action is the reduction of inflammation. By suppressing the activity of pro-inflammatory genes, Dichlorisone acetate can decrease the production of inflammatory mediators, thereby reducing inflammation and immune responses .
Action Environment
The action, efficacy, and stability of Dichlorisone acetate can be influenced by various environmental factors. For instance, the presence of other drugs could affect its bioavailability and efficacy. Additionally, factors such as pH and temperature could potentially impact the stability of Dichlorisone acetate .
特性
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9,11-dichloro-17-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28Cl2O5/c1-13(26)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(27)6-8-20(14,2)23(17,25)18(24)11-21(16,22)3/h6,8,10,16-18,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNURTVKPVJVEI-GSLJADNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorisone acetate | |
CAS RN |
79-61-8 | |
| Record name | Dichlorisone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorisone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorisone 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORISONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64FTA4579H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



